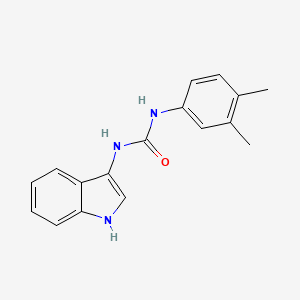
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea, also known as GW-501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and physical performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mecanismo De Acción
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and physical performance in animal models and human studies. It increases the capacity for fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy production and reduced fatigue. It also increases the expression of genes involved in angiogenesis, which may contribute to improved oxygen delivery to the muscles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has several advantages for laboratory experiments, including its high potency, specificity, and selectivity for the PPARδ receptor. It is also orally bioavailable and has a long half-life, making it convenient for dosing and administration. However, its use in laboratory experiments is limited by its potential for off-target effects and toxicity, as well as ethical considerations related to its use as a performance-enhancing drug.
Direcciones Futuras
Future research on 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea may focus on its potential therapeutic applications in various diseases, such as metabolic disorders, neurodegenerative diseases, and cancer. In addition, further studies may investigate its effects on muscle function, exercise performance, and recovery from injury. Finally, research may also explore the development of safer and more effective analogs of this compound with fewer off-target effects and improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 3,4-dimethylphenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models. In addition, it has been found to have neuroprotective effects and to improve cognitive function in mice.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-13(9-12(11)2)19-17(21)20-16-10-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKGSXOWGDVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
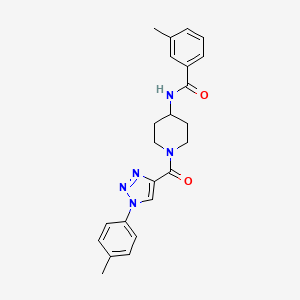
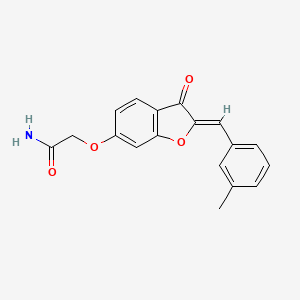
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
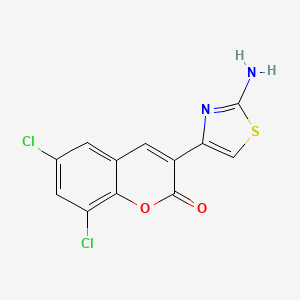
![(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether](/img/structure/B2791938.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
![2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2791941.png)
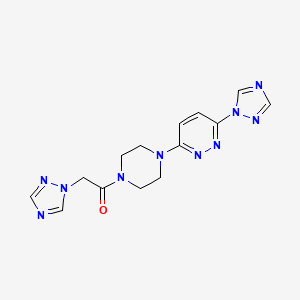
![3-((4-Ethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2791945.png)
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)


